molecular formula C11H22O2Si B14332988 tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate CAS No. 105041-01-8

tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate

Cat. No.: B14332988
CAS No.: 105041-01-8
M. Wt: 214.38 g/mol
InChI Key: GEZSKUGBXPFPTK-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methylbut-2-enoate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the protected functional group by preventing unwanted reactions. The removal of the protecting group is typically achieved under mild acidic or basic conditions, which cleaves the silicon-oxygen bond and releases the free functional group .

Comparison with Similar Compounds

tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate can be compared with other silyl protecting groups such as:

These comparisons highlight the balance between stability and ease of removal that this compound offers, making it a unique and valuable compound in organic synthesis.

Properties

CAS No.

105041-01-8

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

[tert-butyl(dimethyl)silyl] 3-methylbut-2-enoate

InChI

InChI=1S/C11H22O2Si/c1-9(2)8-10(12)13-14(6,7)11(3,4)5/h8H,1-7H3

InChI Key

GEZSKUGBXPFPTK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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